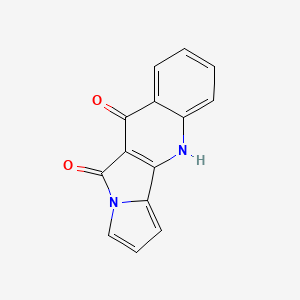

Quinolactacide

Descripción

Historical Context of Quinolactacide Discovery and Early Research

This compound was first reported in 2005 by a team of researchers including Masaki Abe and Toshikazu Oki. tandfonline.comtandfonline.comoup.comresearchgate.net It was isolated from the fungus Penicillium citrinum Thom F1539 as part of a screening program aimed at discovering new pesticides from fungal metabolites. tandfonline.comtandfonline.com The initial research highlighted its notable insecticidal properties, demonstrating 88% mortality against the green peach aphid (Myzus persicae) at a concentration of 250 parts per million. tandfonline.comtandfonline.comoup.com This discovery placed this compound among a growing family of related compounds isolated from Penicillium species, such as the quinolactacins, which were identified a few years earlier. tandfonline.com

The discovery of this compound was part of a broader effort to explore the chemical diversity of secondary metabolites produced by microorganisms, particularly fungi. tandfonline.comrsc.org Fungi, including various species of Penicillium, are known to be prolific sources of structurally unique and biologically active compounds. rsc.orgresearchgate.net Early investigations into this compound focused on determining its planar structure and characterizing its initial biological activity. tandfonline.comtandfonline.com

Classification within Natural Product Chemistry: Quinolone Alkaloids

This compound is classified as a quinolone alkaloid, a large and diverse group of nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net The core of these molecules is the quinolone scaffold, which is a bicyclic structure related to 4-quinolone. wikipedia.org Natural quinolone alkaloids are found in bacteria, fungi, and plants and exhibit a wide array of structural variations and biological functions. researchgate.netresearchgate.netmdpi.com

Within the broader category of quinolone alkaloids, this compound is more specifically defined as a pyrrolyl 4-quinolone alkaloid. researchgate.netacs.org Its defining feature is a tetracyclic system that incorporates a 4-quinolone core fused with a pyrrole (B145914) and a γ-lactam ring. researchgate.netnih.gov This intricate assembly distinguishes it from simpler quinolone structures and places it in a specialized subgroup of fungal metabolites. The biosynthesis of these complex alkaloids in fungi typically involves precursors from primary metabolism, such as anthranilic acid and various amino acids. researchgate.netresearchgate.net

Significance of this compound within the Quinolone-γ-Lactam Hybrid Framework

The chemical architecture of this compound is of considerable interest due to its hybrid nature, combining a quinolone moiety with a γ-lactam ring. researchgate.netnih.gov Both of these structural motifs are recognized as important pharmacophores in medicinal chemistry. nih.gov For instance, synthetic fluoroquinolones are a major class of antibiotics, while the γ-lactam ring is a core component of various clinically used drugs. nih.govnih.gov

The fusion of these two pharmacophores into a single, rigid tetracyclic structure, as seen in this compound and the related quinolactacins, represents a novel chemical scaffold. nih.gov This unique quinolone-γ-lactam hybrid framework is considered a potential source for developing new therapeutic agents. researchgate.netnih.gov Research into the biosynthesis of the related compound quinolactacin has revealed that this complex structure is assembled by nonribosomal peptide synthetases (NRPSs) through a Dieckmann condensation, a notable strategy employed by nature to generate structural complexity. nih.govnih.gov The significance of this framework lies in its potential to inspire the design of new molecules with unique biological activities, potentially overcoming challenges like drug resistance. nih.govnih.gov

Overview of Current Research Trajectories on this compound

Contemporary research on this compound and its structural relatives is advancing along several key paths. One major area of focus is the total synthesis of these complex molecules. rsc.orgacs.org Synthetic chemists are developing novel and efficient methods to construct the challenging tetracyclic core, which not only confirms the structure of the natural products but also allows for the creation of analogues for further study. acs.org For example, a facile synthesis of this compound has been achieved using an organocatalyzed tandem acyl transfer-cyclization reaction. acs.org

Another significant research direction involves exploring the broader biological activities of this compound and related compounds. While initially identified for its insecticidal properties, recent studies have shown that this compound also exhibits α-glucosidase inhibitory activity, suggesting potential applications in diabetes research. researchgate.netnih.govresearchgate.netmdpi.com The IC50 value for this inhibition has been reported as 365.9 μM, which is more potent than the control, acarbose (B1664774) (461.0 μM). researchgate.netnih.govresearchgate.net Furthermore, the quinolone alkaloid family, in general, is being investigated for a wide range of biological effects, including antibacterial, antifungal, and antitumor activities. researchgate.netmdpi.com

Finally, there is ongoing research into the biosynthesis of the quinolone-γ-lactam family. researchgate.netnih.gov Elucidating the enzymatic machinery responsible for creating these complex natural products could enable the use of synthetic biology and metabolic engineering approaches to produce novel derivatives with improved properties. researchgate.netnih.gov

Data Tables

Table 1: Discovery and Initial Biological Activity of this compound

| Property | Details | Reference(s) |

|---|---|---|

| Year of Discovery | 2005 | tandfonline.comresearchgate.net |

| Source Organism | Penicillium citrinum Thom F1539 | tandfonline.comtandfonline.com |

| Initial Reported Activity | Insecticidal | tandfonline.comtandfonline.com |

| Target Organism | Green peach aphid (Myzus persicae) | tandfonline.comtandfonline.com |

| Reported Efficacy | 88% mortality at 250 ppm | tandfonline.comtandfonline.comoup.com |

Table 2: Investigated Biological Activities of this compound

| Biological Activity | Finding | Reference(s) |

|---|---|---|

| Insecticidal | Active against Myzus persicae | tandfonline.comtandfonline.com |

| α-Glucosidase Inhibition | IC50 value of 365.9 μΜ | researchgate.netnih.govresearchgate.net |

Structure

3D Structure

Propiedades

Número CAS |

856216-29-0 |

|---|---|

Fórmula molecular |

C14H8N2O2 |

Peso molecular |

236.22 g/mol |

Nombre IUPAC |

9,15-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,11,13-hexaene-2,16-dione |

InChI |

InChI=1S/C14H8N2O2/c17-13-8-4-1-2-5-9(8)15-12-10-6-3-7-16(10)14(18)11(12)13/h1-7H,(H,15,17) |

Clave InChI |

QFTHRUCJNWMSRD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C4=CC=CN4C3=O |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C4=CC=CN4C3=O |

Sinónimos |

quinolactacide |

Origen del producto |

United States |

Isolation and Biosynthesis of Quinolactacide

Fungal Origin and Microbial Production Systems

The primary sources of Quinolactacide are various strains of Penicillium fungi, found in both terrestrial and marine environments.

This compound was first reported as a novel insecticidal compound isolated from the terrestrial fungus Penicillium citrinum Thom F 1539. tandfonline.comtandfonline.com Researchers identified the compound during a screening program for new pesticides derived from fungal metabolites. tandfonline.com The initial discovery highlighted its potential applications in agriculture, showing 88% mortality against the green peach aphid (Myzus persicae) at a concentration of 250 ppm. tandfonline.comtandfonline.comtandfonline.com The unmethylated nitrogen atom in the piperidone ring of this compound distinguishes it from the closely related quinolactacins and is considered a key factor in its insecticidal activity. mdpi.com

Subsequent to its initial discovery from a terrestrial source, this compound has also been isolated from fungi in marine ecosystems. It was identified as one of the metabolites produced by the marine-derived fungus Penicillium sp. ghq208, alongside other known pyrrolyl 4-quinolinone alkaloids like penicinoline (B8136548) and methyl-penicinoline. nih.govjst.go.jpmdpi.com Additionally, it has been isolated from the mangrove endophytic fungus Penicillium steckii SCSIO 41025, which was found in the mangrove Avicennia marina. mdpi.com The identification of this compound from these marine sources underscores the widespread distribution of its producing fungi. nih.govmdpi.com

The production of this compound for isolation and study relies on controlled fungal fermentation. A common method employed is solid-state fermentation. tandfonline.com In the initial isolation from P. citrinum F 1539, the fungus was cultivated on a buckwheat medium under stationary conditions at 25°C for 12 days. tandfonline.com

Following the fermentation period, the solid culture is harvested for extraction. The process for isolating this compound is detailed in the table below.

Table 1: this compound Extraction and Purification Process from P. citrinum F 1539

| Step | Procedure | Details |

|---|---|---|

| 1. Extraction | The solid fermented culture was extracted with 1-butanol. | The solvent was then concentrated under reduced pressure to yield a crude extract. tandfonline.com |

| 2. Partitioning | The crude extract was partitioned between ethyl acetate (B1210297) and water. | The ethyl acetate soluble fraction was selected for further purification. tandfonline.com |

| 3. Chromatography | The concentrated ethyl acetate fraction was subjected to repeated silica (B1680970) gel column chromatography. | Different solvent systems were used in successive chromatography steps to separate the active compound. tandfonline.com |

| 4. Recrystallization | The crude solid obtained after chromatography was purified by recrystallization. | A mixture of ethyl acetate and methanol (B129727) was used to yield pure this compound as a yellow powder. tandfonline.com |

This interactive table summarizes the key steps in the laboratory-scale production and isolation of this compound.

Biosynthetic Pathways and Precursors

The biosynthesis of this compound involves complex enzymatic pathways that assemble the molecule from primary metabolites. Quinolone alkaloids produced by fungi are generally derived from amino acids and anthranilic acid. researchgate.netresearchgate.net

The biosynthesis of the core quinolone-γ-lactam structure, shared by this compound and the related quinolactacins, has been elucidated through studies on the quinolactacin A2 biosynthetic gene cluster in Penicillium citrinum. nih.govnih.gov The pathway involves two single-module non-ribosomal peptide synthetases (NRPSs), QulA and QulB. nih.gov

The key steps are proposed as follows:

Precursor Activation: The two precursors, an anthranilate-derived β-keto acid and an amino acid (L-isoleucine for quinolactacin A2), are activated by the NRPS enzymes. nih.govnih.gov

Peptide Bond Formation: The activated precursors are linked together.

Dieckmann Condensation: The NRPSs catalyze an intramolecular Dieckmann condensation, a crucial cyclization step that forms the characteristic quinolone-γ-lactam hybrid scaffold. nih.govnih.gov

This enzymatic strategy, particularly the use of an NRPS-catalyzed Dieckmann condensation, is a unique approach employed by the fungus to construct this class of alkaloids. nih.gov

The fundamental building blocks for this compound are derived from primary metabolism. Isotopic labeling experiments and gene cluster analysis for the closely related quinolactacins have identified these precursors. researchgate.netnih.gov

L-Tryptophan/L-Kynurenine: The quinolone portion of the molecule originates from the amino acid L-tryptophan. Specifically, it is derived from L-kynurenine, a metabolite of the tryptophan catabolism pathway. nih.govnih.gov L-kynurenine is converted into an unusual β-keto acid, 2-aminobenzoylacetate, which serves as the direct precursor for the unmethylated this compound. nih.govwikipedia.org Anthranilic acid is a well-known precursor in the biosynthesis of tryptophan itself. wikipedia.orgki.se

L-Isoleucine: The γ-lactam portion of the molecule is derived from an amino acid. In the case of the related quinolactacin A2, this has been identified as L-isoleucine. nih.govnih.gov

The bioconversion of L-kynurenine to the β-keto acid precursor is a key discovery, revealing how the fungus generates the necessary building block for the NRPS machinery. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Anthranilic Acid |

| Penicinoline |

| Methyl-penicinoline |

| L-Tryptophan |

| L-Kynurenine |

| L-Isoleucine |

| 2-Aminobenzoylacetate |

This interactive table lists all chemical compounds discussed in the article.

Enzymatic Systems in this compound Biosynthesis

The biosynthesis of this compound and related quinolactacins involves a sophisticated enzymatic machinery to construct its unique quinolone-γ-lactam hybrid scaffold. nih.gov The pathway begins with the amino acid L-tryptophan, which is converted to L-kynurenine. nih.gov From L-kynurenine, a series of dedicated enzymes, including methyltransferases, dehydrogenases, and amidases, modify the precursor before two non-ribosomal peptide synthetases assemble the final core structure through a notable Dieckmann condensation. nih.govnih.gov

Catalytic Mechanisms of Key Enzymes (e.g., Methyltransferases, Dehydrogenases, Amidases)

Several key enzymes are required to prepare the specific precursors for the NRPS-mediated assembly. The biosynthesis of the crucial β-keto acid from L-kynurenine is a multi-step process involving methylation, oxidative decarboxylation, and amide hydrolysis. nih.govnih.gov

Methyltransferase (QulM): The biosynthetic pathway utilizes a dedicated S-adenosylmethionine (SAM)-dependent methyltransferase, QulM. nih.gov In vitro assays have confirmed that QulM catalyzes the N-methylation of L-kynurenine to form N-methyl-kynurenine. This methylation step occurs prior to the formation of the core quinolone-γ-lactam structure. nih.gov

Dehydrogenase (QulF): Following methylation, an FMN-dependent dehydrogenase, QulF, acts on N-methyl-kynurenine. nih.gov QulF belongs to the FMN-dependent α-hydroxy acid dehydrogenase family and catalyzes both the dehydrogenation and subsequent decarboxylation of the amino acid substrate to yield an amide intermediate. nih.gov

Amidase: The final step in producing the β-keto acid precursor is an amide hydrolysis reaction. This is catalyzed by an amidase, which was identified outside of the primary qul biosynthetic gene cluster in Penicillium citrinum. nih.govresearchgate.net Through screening, a specific enzyme, termed amidase #7, was found to efficiently hydrolyze the amide intermediate into the unstable N-methyl-2-aminobenzoylacetate. nih.gov The NRPS QulB must then efficiently capture this unstable product before it spontaneously cyclizes into a byproduct. nih.gov

Dieckmann Condensation in Quinolone-γ-Lactam Hybrid Formation

The formation of the characteristic γ-lactam ring in the this compound scaffold is accomplished through a Dieckmann condensation, an intramolecular cyclization reaction. nih.govmasterorganicchemistry.com This key reaction is catalyzed by a specialized domain within the QulA NRPS module. nih.gov

After the C-domain of QulA links L-isoleucine with the β-keto acid, the resulting intermediate is positioned within the R* domain of QulA. nih.gov This R* domain, a non-redox variant of reductase domains often found in NRPSs, catalyzes the intramolecular Dieckmann condensation. The reaction forms the five-membered ketopyrrolidinone ring (the γ-lactam) and releases the intermediate from the NRPS assembly line. nih.gov This enzyme-catalyzed cyclization is a critical step that establishes the hybrid quinolone-γ-lactam structure. nih.govresearchgate.net Subsequent spontaneous cyclization can then yield the final quinolone core. nih.gov

Elucidation of Biosynthetic Gene Clusters

The enzymatic pathway for this compound biosynthesis was elucidated through the identification and characterization of the quinolactacin A2 biosynthetic gene cluster (qul) in Penicillium citrinum. nih.gov Biosynthetic gene clusters (BGCs) are contiguous sets of genes in an organism's genome that collectively encode the proteins required for the production of a specific secondary metabolite. nih.govsecondarymetabolites.org

The qul gene cluster was identified as the putative target because it contains the genes encoding the core enzymatic machinery predicted by feeding experiments. nih.gov The identified cluster includes:

qulA and qulB: Encoding the two single-module non-ribosomal peptide synthetases.

qulM: Encoding the SAM-dependent methyltransferase.

qulF: Encoding the FMN-dependent dehydrogenase.

qulI: Encoding a putative indoleamine-2,3-dioxygenase (IDO), which is required for the initial conversion of L-tryptophan to L-kynurenine. nih.gov

Gene knockout analyses and in vitro enzymatic assays using proteins expressed from these genes confirmed their respective roles in the biosynthetic pathway. nih.gov Notably, the gene for the essential amidase was found to be located outside of this primary cluster, a common occurrence in fungal secondary metabolite biosynthesis. nih.gov The identification of the BGC provides a genetic blueprint for the molecule's production. rsc.org

Strategies for Enhanced Biosynthetic Yields and Pathway Engineering

Understanding the enzymatic pathway and its genetic basis opens avenues for increasing the production of this compound and for creating novel analogues through pathway engineering. researchgate.net The elucidation of the qul gene cluster and the functions of its constituent enzymes provides the necessary tools for these biotechnological applications.

One primary strategy is the heterologous expression of the entire biosynthetic gene cluster in a more tractable host organism, such as Aspergillus nidulans. researchgate.netjmicrobiol.or.kr This can overcome low production levels in the native producer and facilitate easier genetic manipulation. researchgate.net

Further strategies for enhancing yields include:

Promoter Engineering: Replacing the native promoters of key biosynthetic genes with stronger, inducible promoters to increase transcription levels.

Regulatory Gene Manipulation: Identifying and modifying regulatory elements within the gene cluster can activate or enhance its expression. jmicrobiol.or.kr

Pathway engineering can also be used to generate novel derivatives. The modular nature of NRPSs allows for combinatorial biosynthesis, where domains or modules can be swapped to incorporate different amino acids or precursor units, although this remains a significant challenge. nih.govrsc.org The discovery of the unique β-keto acid incorporation mechanism provides a new target for modification, potentially allowing for the synthesis of novel quinolone-γ-lactam hybrids with altered properties. nih.govnih.gov

Synthetic Methodologies for Quinolactacide and Analogues

Total Synthesis Approaches to Quinolactacide

The initial total synthesis of this compound provided a foundational route and confirmed its structure, relying on key classical reactions to build the complex framework.

The first total synthesis of this compound was reported by Abe and coworkers in 2006. tandfonline.comnih.govtandfonline.comoup.com This pioneering route established a viable, albeit challenging, pathway to the natural product starting from L-proline (7). tandfonline.com The key stages of this synthesis involved:

Esterification and Acetylation: L-proline (7) was first converted to its ethyl ester (8), followed by acetylation of the amino group to yield N-acetyl proline ethyl ester (9). tandfonline.com

Dieckmann-Type Cyclization: The crucial cyclopentane-1,3-dione ring was constructed via a Dieckmann-type cyclization of intermediate 9, affording the bicyclic dione (B5365651) 10. tandfonline.com

Enol Ester Formation and Acyl Migration: The dione 10 was treated with 2-nitrobenzoyl chloride to form an enol ester intermediate (11), which then underwent a key acyl migration reaction. tandfonline.comnih.gov

Cyclization and Dehydrogenation: The product of the acyl migration was cyclized and subsequently subjected to dehydrogenation to form the aromatic quinolinone and pyrrole (B145914) ring systems present in the final product. tandfonline.com

A pivotal step in the initial total synthesis was the acyl migration reaction. tandfonline.comnih.govtandfonline.com This transformation was essential for installing the acyl substituent at the correct position on the heterocyclic core. The process began with the enolizable 1,3-dione 10, which was reacted with 2-nitrobenzoyl chloride in the presence of triethylamine (B128534) (TEA) to form the enol ester intermediate, 4-(1-azabicyclo[3.3.0]oct-3-ene-2-one) 2-nitrobenzoate (B253500) (11). tandfonline.com This intermediate was then subjected to conditions that promoted a rearrangement, migrating the acyl group from the enol oxygen to the carbon atom at the C-3 position of the eventual quinolinone ring, forming intermediate 12. tandfonline.com This step was critical for constructing the 3-acyl-4-quinolinone framework characteristic of this compound.

The final and crucial step in the pioneering synthetic route involved the aromatization of a precursor to form the stable pyrrole ring of this compound. tandfonline.comacs.org After the core structure was assembled, the resulting intermediate was tetrahydrothis compound (13), which contains a pyrrolidine (B122466) ring. tandfonline.com To achieve the final structure of this compound (1), this pyrrolidine ring had to be oxidized to a pyrrole ring. This was accomplished through a dehydrogenation reaction using manganese dioxide (MnO₂). tandfonline.comnih.govoup.com While effective in yielding the desired natural product and allowing for its structural confirmation and biological testing, the reaction conditions were noted as harsh, which could potentially limit the synthesis of analogues with sensitive functional groups on the pyrrole ring. tandfonline.comnih.gov

Organocatalytic and Transition Metal-Catalyzed Syntheses

More recent synthetic strategies have employed modern catalytic methods to improve efficiency, convergency, and substrate scope, offering more facile access to this compound and its analogues.

A highly efficient and facile synthesis of this compound was developed by Doi, Saito, and coworkers utilizing an organocatalytic approach. acs.orgnih.govnih.gov This strategy is centered on a tandem acyl transfer–cyclization reaction of an o-alkynoylaniline derivative (4), catalyzed by the Lewis base 9-azajulolidine (B1280477) (9-AJ). acs.orgnih.govfigshare.com

The key substrate, an N,N-diacyl-o-alkynoylaniline, is designed to undergo an intramolecular cyclization. The catalyst, 9-AJ, was found to be significantly more effective than other bases like 4-(dimethylamino)pyridine (DMAP). nih.gov The proposed mechanism involves a rate-determining 1,4-addition of 9-AJ to the ynone system of the substrate. nih.govnih.gov This is followed by an intramolecular cyclization and a subsequent transfer of the less sterically hindered acyl group to the C-3 position of the newly formed 4-quinolinone skeleton. acs.orgnih.gov This method allows for the one-pot synthesis of the key intermediate, methyl penicinoline (B8136548) (3), which can then be converted to this compound. acs.orgnih.gov The reaction proceeds in moderate to good yields and is noted for its regioselectivity in the acyl transfer step. nih.govfigshare.com

| Substrate | Migrating Acyl Group | Yield (%) | Time (h) |

|---|---|---|---|

| 5a | Benzoyl | 66 (with DMAP) | 24 |

| 5b | Methoxycarbonyl | 75 | 21 |

| 5c | Ethoxycarbonyl | 78 | 21 |

| 5h | 4-Chlorobenzoyl | 85 | 2 |

| 5i | 3-Methoxybenzoyl | 79 | 13 |

Transition metal catalysis, particularly with palladium, plays a crucial role in preparing the advanced substrates required for modern this compound syntheses. nih.govorganic-chemistry.org In the organocatalytic route developed by the Doi group, the key o-alkynoylaniline intermediate (4) was synthesized using a palladium-catalyzed carbonylative Sonogashira coupling. acs.orgnih.gov

This specific reaction involved the coupling of an N-Boc-protected 2-ethynylpyrrole derivative (19) with an N,N-diacyl-2-iodoaniline derivative (7b). nih.gov The reaction was carried out using a Pd(PPh₃)₄ catalyst and a copper(I) iodide (CuI) co-catalyst under a carbon monoxide atmosphere. acs.orgnih.gov This palladium-catalyzed process efficiently constructs the ynone functionality and links the two key aromatic fragments, providing the direct precursor for the subsequent 9-AJ-catalyzed tandem cyclization. nih.gov The use of palladium-catalyzed cross-coupling reactions is a powerful and versatile strategy for forming the carbon-carbon bonds necessary to assemble complex heterocyclic scaffolds like those found in the quinolinone family. researchgate.netmdpi.comnih.gov

Multi-Component Reactions in Quinolactacin Derivative Synthesis

Multi-component reactions (MCRs) represent an efficient and atom-economical strategy for the synthesis of complex molecular architectures, including derivatives of the quinolactacin framework. rsc.org These reactions allow for the construction of intricate molecules in a single step from three or more starting materials, offering a convergent and streamlined alternative to linear synthetic routes. rsc.org

One notable application of MCRs in this context is the one-pot synthesis of 2,3-pyrrolidinedione rings, which serve as key precursors for quinolactacin analogues. uitm.edu.my This approach involves the reaction of sodium diethyl oxaloacetate salt, various aldehydes, and primary amines in ethanol (B145695). uitm.edu.myanalis.com.my The resulting C-5 substituted pyrrolidine-2,3-diones can then be further elaborated to yield the final quinolactacin derivatives. analis.com.my For instance, heating these intermediates with formic acid and aniline (B41778) in diphenyl ether can produce the desired quinolactacin structures. analis.com.my This methodology provides a powerful tool for generating a library of quinolactacin derivatives by simply varying the aldehyde and amine components in the initial reaction. uitm.edu.myanalis.com.my

While direct isocyanide-based MCRs like the Ugi and Passerini reactions are well-established for creating diverse quinoline (B57606) scaffolds, their specific application to the full quinolactacin structure is part of a broader interest in MCRs for heterocyclic synthesis. echemcom.comnih.govacs.org The Ugi four-component reaction (U-4CR), for example, combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide structures, which can be designed to undergo subsequent cyclization to form quinoline and other heterocyclic systems. nih.govacs.orgresearchgate.net The Passerini three-component reaction (P-3CR) similarly offers a route to α-acyloxy carboxamides from an isocyanide, a carbonyl, and a carboxylic acid, providing another versatile pathway for building blocks that could be used in quinoline synthesis. echemcom.comnih.gov

Table 1: Multi-Component Reaction for Pyrrolidinedione Intermediates This table illustrates the general components used in the MCR approach to synthesize key precursors for quinolactacin analogues.

| Component 1 | Component 2 | Component 3 | Intermediate |

|---|---|---|---|

| Diethyl oxaloacetate salt | Aldehyde | Primary Amine | C-5 Substituted Pyrrolidine-2,3-dione |

Stereoselective Synthesis of this compound and Related Chiral Quinolactacins

The synthesis of specific stereoisomers of this compound and its analogues is critical, as biological activity is often dependent on the precise three-dimensional arrangement of the molecule. Stereoselective synthesis involves methods that control the formation of new chiral centers, leading to a single or highly enriched enantiomer or diastereomer. nih.gov

A prominent and successful strategy for the enantioselective total synthesis of quinolactacins is the asymmetric Pictet-Spengler reaction. rsc.orgscispace.comnih.gov This reaction is a cornerstone in the synthesis of (S)-quinolactacin-A, (R)-quinolactacin-A, (R)-quinolactacin-B, and quinolactacin-H. rsc.orgscispace.comnih.gov The process typically involves the cyclization of a tryptamine-derived imine. scispace.comnih.gov High levels of stereocontrol have been achieved through two main approaches:

Chiral Auxiliaries : The use of N,N-phthaloyl-protected tert-leucine chlorides as a chiral auxiliary has been reported to facilitate the diastereoselective synthesis of the key chiral β-carboline intermediate. rsc.orgscispace.com The auxiliary is later removed to yield the desired enantiomerically enriched product. scispace.com

Organocatalysis : Chiral thiourea (B124793) catalysts have been employed to catalyze the asymmetric Pictet-Spengler reaction, affording N-acetyl tetrahydro-β-carboline products with excellent enantiomeric excess (up to 99.5% ee). rsc.orgscispace.com

Another fundamental approach to obtaining chiral molecules is through chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.comwikipedia.org An early synthesis of this compound reported by Abe et al. utilized L-proline, a common chiral pool amino acid, as the starting material to establish the stereochemistry of the pyrrolidine ring. acs.orgnih.govuitm.edu.my This strategy effectively transfers the inherent chirality of the starting material to the final complex product.

Table 2: Key Stereoselective Methods for Quinolactacin Synthesis This table summarizes prominent methods used to achieve stereocontrol in the synthesis of quinolactacins.

| Method | Key Reaction | Catalyst/Auxiliary | Target Molecules |

|---|---|---|---|

| Asymmetric Catalysis | Pictet-Spengler Reaction | Chiral Thiourea Catalyst | (S)-quinolactacin-H |

| Chiral Auxiliary | Pictet-Spengler Reaction | N,N-phthaloyl-protected t-leucine chlorides | (R)-quinolactacin-H |

| Chiral Pool Synthesis | Dehydrative Aromatization | L-proline (starting material) | This compound |

Development of Novel Synthetic Strategies for this compound Derivatives

The pursuit of more efficient and versatile synthetic routes to this compound and its analogues has led to the development of innovative strategies that overcome the limitations of earlier methods. These new approaches often focus on convergent synthesis and the introduction of diverse functional groups.

Convergent synthesis is a strategy where separate fragments of a complex molecule are synthesized independently and then joined together at a late stage. This approach is often more efficient and flexible than a linear synthesis for creating analogues. mdpi.com

A notable convergent approach to this compound and its analogues involves a Lewis base-catalyzed tandem acyl transfer and regioselective cyclization. acs.orgnih.gov The retrosynthetic plan for this strategy identifies methyl penicinoline as a key common intermediate, which can be readily converted to this compound. acs.org The central reaction is the cyclization of an o-alkynoylaniline derivative, catalyzed by 9-azajulolidine (9-AJ). acs.orgnih.gov This tandem process efficiently constructs the core 3-acyl-4-quinolinone skeleton in a single pot. acs.org The required o-alkynoylaniline precursor is itself assembled from multiple components, including an iodoaniline derivative and an alkyne, via a carbonylative Sonogashira coupling. nih.gov This convergent method is advantageous as it avoids harsh reaction conditions used in other syntheses and is effective for producing various functionalized analogues of this compound. acs.org

Table 3: 9-AJ-Catalyzed Tandem Acyl Transfer–Cyclization This table shows the scope and yields for the synthesis of 4-quinolinone derivatives using the convergent tandem reaction strategy.

| Entry | R Group | Time (h) | Yield of 8 (%) |

|---|---|---|---|

| 1 | OMe | 21 | 93 |

| 2 | OEt | 21 | 75 |

| 3 | OiPr | 31 | 44 |

Data sourced from ACS Omega. acs.org

Despite synthetic advancements, the chemical synthesis of this compound and its analogues presents several challenges and limitations. A significant hurdle in early synthetic routes was the reliance on harsh reaction conditions. For example, a 2006 synthesis by Abe et al. employed a manganese dioxide (MnO₂) mediated dehydrative aromatization to construct the pyrrole ring at a late stage. acs.orgnih.govtandfonline.com Such strong oxidative conditions are not compatible with many sensitive functional groups, thereby limiting the ability to synthesize a diverse range of functionalized analogues. acs.orgnih.gov

Another challenge lies in the availability of specific starting materials for certain strategies. An approach utilizing an aza-Diels-Alder reaction to form the 4-pyridone-lactam moiety was explored to shorten the synthesis of the tricyclic core. analis.com.myanalis.com.my However, the practical application of this method is constrained by the limited commercial availability and synthetic accessibility of the required amine-substituted dienes. analis.com.my

Furthermore, like many complex natural product syntheses, achieving high levels of stereocontrol remains a persistent challenge that often requires carefully designed catalysts or multi-step chiral pool approaches. nih.gov The development of more robust, sustainable, and versatile synthetic methods that can easily generate diverse this compound analogues continues to be an active area of research. ox.ac.uk

Biological Activities and Mechanistic Investigations of Quinolactacide

Insecticidal Activity of Quinolactacide

This compound, a tetracyclic quinolone compound originally isolated from the fungus Penicillium citrinum, has demonstrated notable insecticidal properties against specific agricultural pests. tandfonline.comresearchgate.net Its biological activity has been evaluated through targeted laboratory assays, revealing a spectrum of efficacy that warrants further investigation.

Initial screenings of this compound revealed potent insecticidal effects, particularly against the green peach aphid (Myzus persicae). tandfonline.comklyuniv.ac.in In an early study, the purified natural compound showed 88% mortality against M. persicae at a concentration of 250 ppm. tandfonline.com Subsequent testing with synthetically produced this compound confirmed its efficacy, demonstrating 100% mortality against the green peach aphid at a concentration of 500 ppm. tandfonline.comnih.govtandfonline.comoup.comresearchgate.net

The compound's activity was also assessed against the diamondback moth (Plutella xylostella), a significant pest of cruciferous vegetables. tandfonline.comredalyc.org Synthetic this compound induced 42% mortality in P. xylostella larvae at a 500 ppm concentration. tandfonline.comnih.govtandfonline.comoup.comresearchgate.net However, at this same concentration, it did not exhibit activity against other tested pests, including the common cutworm (Spodoptera litura), western flower thrips (Frankliniella occidentalis), silverleaf whitefly (Bemisia argentifolii), or the two-spotted spider mite (Tetranychus urticae). tandfonline.com

Insecticidal Efficacy of this compound

| Pest Species | Concentration (ppm) | Mortality Rate (%) | Source(s) |

|---|---|---|---|

| Myzus persicae (green peach aphid) | 250 | 88 | tandfonline.com |

| Myzus persicae (green peach aphid) | 500 | 100 | tandfonline.comnih.govtandfonline.comresearchgate.net |

This compound belongs to a family of structurally related fungal metabolites known as quinolactacins. tandfonline.com While compounds such as quinolactacins A, B, and C were identified prior to this compound, reports on their discovery did not include descriptions of insecticidal activity. tandfonline.com Research at the time of this compound's discovery noted that while quinolactacins showed other biological effects, such as weak antifungal activity and modulation of tumor necrosis factor (TNF) production, their potential as insecticides had not been explored. tandfonline.com

Similarly, other related compounds, quinocitrinines A and B, were also known but without reported insecticidal data. tandfonline.com Studies on synthetic this compound have suggested that future research would focus on the structure-activity relationships between it and its related compounds to better understand their insecticidal potential. tandfonline.com

The precise insecticidal mechanism of this compound has not been definitively elucidated in the available literature. However, a plausible mechanism can be theorized based on the known activity of its close structural relatives, quinolactacins A1 and A2. These compounds, also isolated from Penicillium citrinum, are recognized as inhibitors of acetylcholinesterase (AChE). tandfonline.commdpi.comhellobio.com

Acetylcholinesterase inhibitors are a major class of insecticides. mdpi.com They function by disrupting the normal transmission of nerve impulses in insects. By inhibiting AChE, these compounds lead to an accumulation of the neurotransmitter acetylcholine (B1216132) at the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death of the insect. mdpi.com Given the structural similarity and shared origin of this compound and the AChE-inhibiting quinolactacins A1 and A2, it is theoretically proposed that this compound's insecticidal properties may also stem from the inhibition of this critical enzyme in the insect nervous system.

Enzyme Inhibition by this compound and Related Quinolactacins

The biological activity of this compound and its analogs extends to the inhibition of specific enzymes, suggesting broader pharmacological and physiological potential beyond insect control.

This compound has been identified as an inhibitor of α-glucosidase. researchgate.net This enzyme is crucial for breaking down complex carbohydrates into absorbable monosaccharides like glucose. wikipedia.orgscielo.br Inhibition of α-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia. nih.govmdpi.com In one study, this compound demonstrated α-glucosidase inhibitory activity with a reported half-maximal inhibitory concentration (IC50) value of 365.9 μM. researchgate.net

Other related compounds also exhibit this property. A mixture of quinolactacins A and B, along with racemic quinolactacin C, was found to inhibit yeast α-glucosidase in a concentration-dependent manner, with IC50 values of 273.3 µM and 57.3 µM, respectively. mdpi.com

While direct studies on this compound's AChE inhibitory activity are not detailed, its structurally related compounds, quinolactacins A1 and A2, are confirmed as potent acetylcholinesterase inhibitors. tandfonline.comhellobio.commedchemexpress.com These compounds were isolated from Penicillium citrinum and evaluated for their ability to inhibit AChE, an enzyme critical for terminating nerve signal transmission. mdpi.com Research showed that quinolactacin A2 exhibited stronger AChE inhibitory activity than its diastereomer, quinolactacin A1, with a reported IC50 value of 19.8 μM. mdpi.com This inhibitory action is the basis for their investigation in the context of neurodegenerative diseases like Alzheimer's. medchemexpress.com

Enzyme Inhibition Profile of this compound and Related Compounds

| Compound | Enzyme | Inhibition Metric (IC50) | Source(s) |

|---|---|---|---|

| This compound | α-Glucosidase | 365.9 μM | researchgate.net |

| Quinolactacins A & B (mixture) | α-Glucosidase | 273.3 µM | mdpi.com |

| Quinolactacin C (racemate) | α-Glucosidase | 57.3 µM | mdpi.com |

| Quinolactacin A1 | Acetylcholinesterase (AChE) | Not specified | tandfonline.commdpi.comhellobio.commedchemexpress.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetylcholine |

| This compound |

| Quinolactacin A |

| Quinolactacin A1 |

| Quinolactacin A2 |

| Quinolactacin B |

| Quinolactacin C |

| Quinocitrinine A |

Impact on Tumor Necrosis Factor (TNF) Production Pathways

This compound, a member of the quinolone alkaloid family, has demonstrated notable effects on the production of Tumor Necrosis Factor (TNF), a key pro-inflammatory cytokine. Research has shown that quinolactacins, a group of compounds including this compound, can inhibit the production of TNF. rsc.org This inhibitory action is significant as excessive TNF production is implicated in a variety of inflammatory diseases. scielo.br

The mechanism by which quinolone compounds, in general, exert this effect appears to involve the modulation of intracellular signaling pathways. Studies on human monocytes have revealed that certain quinolones can decrease the production of extracellular TNF in a dose-dependent manner. The kinetics of this inhibition suggest that these compounds act at a very early stage of TNF production, likely interfering with its synthesis rather than its secretion. One proposed mechanism is the quinolone-induced accumulation of intracellular cyclic AMP (cAMP), which is a known regulator of TNF and other cytokine production.

Furthermore, investigations into related pyrrolyl 4-quinolinone alkaloids, such as methyl-penicinoline, have provided more specific insights into the potential pathways affected by this compound. These studies have shown that the anti-inflammatory effects of these compounds are achieved by suppressing the expression of pro-inflammatory mediators through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. researchgate.netnih.gov The NF-κB pathway is a primary regulator of the inflammatory response and controls the transcription of numerous pro-inflammatory genes, including TNF-α. google.com Its activation is a central event in the production of TNF. google.com Similarly, the MAPK signaling cascade is another crucial pathway that regulates cellular responses to a wide array of stimuli, including inflammation. researchgate.net The binding of TNF to its receptors activates both the NF-κB and MAPK pathways, leading to a signaling cascade that results in an inflammatory response. researchgate.netrsc.org Therefore, the inhibition of these pathways by quinolone alkaloids like this compound provides a direct mechanism for reducing TNF production.

Broader Biological Interactions within the Quinolone Alkaloid Class

The biological activities of this compound are part of a wider spectrum of interactions exhibited by the broader class of quinolone alkaloids.

Interactions with Microorganisms (e.g., Antibiofilm Potential)

Quinolone alkaloids have shown significant potential in interacting with and inhibiting the growth and virulence of various microorganisms. A notable area of this activity is their ability to combat bacterial biofilms, which are communities of bacteria encased in a self-produced matrix that are notoriously resistant to conventional antibiotics.

Research has demonstrated that certain quinolone alkaloids possess antibiofilm properties. For instance, an ethanol (B145695) extract of Evodia ruticarpa, which contains quinolinone alkaloids, has been shown to inhibit cell adhesion and biofilm formation in Campylobacter jejuni by interfering with the quorum sensing (QS) system. researchgate.net Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density, and it is often crucial for biofilm formation and virulence factor production.

More specifically, studies on quinolactacin-H, a related compound to this compound, revealed strong inhibition and dispersion of Pseudomonas aeruginosa PAO1 biofilms. researchgate.net This suggests that quinolactacins could be developed as natural anti-biofilm agents. Another novel quinoline (B57606) alkaloid, quinoline dione (B5365651), has also demonstrated dose-dependent biofilm inhibition against Pseudomonas aeruginosa. researchgate.netnih.gov In silico molecular docking studies of quinoline dione indicated strong binding energies with the LasR transcriptional regulator, a key component of the P. aeruginosa quorum sensing system, further supporting the hypothesis that interference with QS is a key mechanism of their antibiofilm activity. researchgate.net

Receptor Binding and Molecular Target Considerations

The diverse biological effects of quinolone alkaloids stem from their ability to interact with a variety of molecular targets and receptors within the body. This promiscuity in binding contributes to their wide range of pharmacological activities.

Studies have identified several specific molecular targets for this class of compounds. For example, certain quinolone alkaloids isolated from Evodia rutaecarpa have been identified as blockers of angiotensin II receptor binding. nih.gov The angiotensin II receptor is a key component of the renin-angiotensin system, which plays a critical role in regulating blood pressure and cardiovascular homeostasis.

More recent computational studies have explored the potential of quinoline and quinazoline (B50416) alkaloids as inhibitors of phosphodiesterase 10A (PDE10A). google.comrsc.orgfrontiersin.org PDE10A is highly expressed in the striatum of the brain and is involved in regulating neurotransmitter signaling. google.com The ability of these alkaloids to interact with G protein-coupled receptors, which are crucial in the pathophysiology of various neurological disorders, has also been noted. google.com The quinolin-4-one moiety, a core structure in this compound, has been a feature in compounds showing affinity for these targets. rsc.orgfrontiersin.org The capacity of the quinoline scaffold to serve as a "privileged structure" allows for the development of multi-target agents for a range of diseases. nih.gov

Structure-Activity Relationships (SAR) of this compound Analogues in Biological Contexts

The biological activity of this compound and its analogues is intrinsically linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for optimizing their therapeutic potential.

Influence of Specific Structural Moieties on Bioactivity

The anti-inflammatory activity and target specificity of quinoline derivatives are highly dependent on the nature and position of the substituents on the quinoline ring. For instance, within the broader class of quinolines, the presence of a carboxamide moiety has been associated with TRPV1 antagonism, while a carboxylic acid group can confer cyclooxygenase (COX) inhibition.

In the context of TNF-α inhibition, the design and synthesis of analogues of other small molecule inhibitors have shown that even minor structural modifications can lead to significant differences in potency. For example, in a series of dihydrobenzo[cd]indole-6-sulfonamide based TNF-α inhibitors, the size of the N-substituted groups on the sulfonamide was found to be important for inhibitory activity. The synthesis and evaluation of various thalidomide (B1683933) analogues have also demonstrated that different substitutions can significantly impact the reduction of NF-κB p65 levels and TNF-α expression. nih.gov While specific SAR studies on a wide range of this compound analogues are not extensively detailed in the public domain, the general principles observed for other quinoline and TNF-α inhibitors suggest that modifications to the peripheral moieties of the this compound structure would likely have a profound impact on its biological activity.

Importance of the Quinolone-γ-Lactam Hybrid Core for Function

The core structure of this compound, a hybrid of a quinolone and a γ-lactam, is considered a novel pharmacophore with significant potential. Both the quinolone and γ-lactam rings are independently recognized as important structural motifs in many clinically used drugs. The fusion of these two pharmacophores in compounds like this compound and the quinolactacins creates a unique chemical entity that is likely central to their biological activities, including the inhibition of TNF production. researchgate.net

The biosynthesis of this unique scaffold has been shown to involve non-ribosomal peptide synthetases (NRPSs) that catalyze a Dieckmann condensation. The resulting quinolone-γ-lactam core is chemically noteworthy for its potential instability, which can lead to C-3 epimerization under mild conditions. This stereochemical flexibility could be a critical factor in its interaction with biological targets. The integrity of this hybrid core is likely essential for maintaining the correct three-dimensional conformation required for binding to its molecular targets and eliciting its inhibitory effects on pathways like TNF production. The synthesis of various 3-acyl-4-quinolinones, which are structurally related to the core of this compound, has been a focus of chemical research, underscoring the importance of this central scaffold. researchgate.net

Analytical Methodologies for Quinolactacide Research

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to understanding the precise atomic arrangement within the Quinolactacide molecule. A suite of techniques provides complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

The ¹H-NMR spectrum of this compound shows distinct signals corresponding to the aromatic and pyrrole (B145914) ring protons. The chemical shifts, reported in parts per million (ppm), and their coupling patterns are crucial for assigning the position of each proton in the molecule.

The ¹³C-NMR spectrum reveals the presence of 14 carbon atoms, including those in carbonyl groups, aromatic rings, and the pyrrole moiety. The specific chemical shifts help in identifying the different types of carbon atoms present in the this compound structure.

¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 2 | 138.2 | |

| 3 | 118.5 | |

| 4 | 123.6 | 7.53 (dd, J=8.3, 1.0) |

| 5 | 125.1 | 7.78 (ddd, J=8.3, 7.3, 1.5) |

| 6 | 133.5 | 7.50 (ddd, J=8.3, 7.3, 1.0) |

| 7 | 117.1 | 8.44 (dd, J=8.3, 1.5) |

| 7a | 140.7 | |

| 8a | 128.9 | |

| 9 | 176.3 | |

| 10 | 123.0 | 7.02 (d, J=2.9) |

| 11 | 114.7 | 6.55 (d, J=2.9) |

| 12a | 136.9 | |

| 13 | 162.7 |

Data obtained from the original structure elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) in Compound Identification

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which is critical for confirming the molecular formula of the compound.

The HR-FAB-MS (High-Resolution Fast Atom Bombardment Mass Spectrometry) analysis of this compound provided a molecular ion peak that corresponds to its elemental composition.

High-Resolution Mass Spectrometry Data for this compound

| Technique | Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) |

|---|

This data confirms the elemental composition of this compound.

X-ray Crystallography for Absolute Configuration Determination

While X-ray crystallography is a definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound, its application to this compound has not been reported in the primary literature describing its discovery and characterization. nih.govtandfonline.com This technique requires the formation of a single, high-quality crystal, which can be a challenging step. For related compounds, such as quinolactacins, enantioselective synthesis has been used to determine their absolute configurations. tandfonline.com

Electronic Circular Dichroism (ECD) for Chiral Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a technique used to investigate chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound possesses a chiral center, the use of ECD for its chiral analysis has not been documented in the initial reports of its isolation and structural elucidation. For similar natural products, ECD is often used in conjunction with quantum chemical calculations to assign the absolute configuration of stereocenters.

Chromatographic Separation and Purification Techniques

The isolation of this compound from its natural source, the fungus Penicillium citrinum, involves multi-step chromatographic procedures to separate it from a complex mixture of other metabolites.

Silica (B1680970) Gel Column Chromatography in Isolation and Purification

Silica gel column chromatography is a fundamental technique used for the purification of this compound. tandfonline.com This method separates compounds based on their polarity. The crude extract obtained from the fungal culture is loaded onto a column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column.

The separation process for this compound involves a stepwise elution with solvents of increasing polarity. The initial purification steps typically utilize a solvent system such as a gradient of n-hexane and ethyl acetate (B1210297), followed by further purification with a chloroform (B151607) and methanol (B129727) gradient. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound. This process is repeated until this compound is obtained in a pure form. tandfonline.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| n-hexane |

| ethyl acetate |

| chloroform |

| methanol |

High-Performance Liquid Chromatography (HPLC) for Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purity assessment of this compound. Its application is crucial for separating the compound from complex mixtures, quantifying its presence, and determining its purity. A validated HPLC method ensures reliable and reproducible results, which are paramount in chemical research and quality control.

A typical HPLC method for the analysis of this compound involves a reversed-phase column, often a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase commonly consists of a gradient mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous solution, which may be acidified to improve peak shape and resolution.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present. | The peak for this compound should be well-resolved from other components in the sample matrix. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.999 over a defined concentration range. |

| Precision (Repeatability and Intermediate Precision) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) should be ≤ 2%. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked samples should typically be within 98-102%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results despite minor changes in parameters like mobile phase composition, pH, flow rate, and column temperature. |

In a published study on the total synthesis of this compound, HPLC analysis was performed using a C18 column with a gradient solvent system of methanol and water. The main peak corresponding to synthesized this compound was detected at a retention time of 5.4 minutes, and its molecular formula was confirmed as C14H8N2O2 by High-Resolution Mass Spectrometry (HRMS).

Advanced Analytical Approaches in this compound Research

Beyond routine analysis and purity assessment by HPLC, a suite of advanced analytical techniques is indispensable for the comprehensive structural elucidation of this compound. These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been a pivotal tool in determining the intricate structure of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed in its initial characterization.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule and their chemical environments.

¹³C NMR (Carbon-13 NMR): This method reveals the number of different types of carbon atoms in the molecule.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes proton-proton correlations, identifying adjacent protons in the molecular structure.

HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular framework.

The data obtained from these NMR experiments were instrumental in confirming the tetracyclic quinolone structure of this compound.

Mass Spectrometry (MS) is another powerful technique used in this compound research. High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), has been used to accurately determine the molecular formula of this compound.

In conjunction with liquid chromatography (LC-MS), mass spectrometry can also provide valuable structural information through fragmentation analysis. While a detailed fragmentation pattern for this compound is not extensively published, tandem mass spectrometry (MS/MS) experiments would involve isolating the parent ion of this compound and subjecting it to collision-induced dissociation (CID). The resulting fragment ions would provide clues about the molecule's substructures, helping to confirm the proposed structure. The fragmentation of the quinolone core and the pyrrole ring would be expected to yield characteristic product ions.

The integration of these advanced analytical approaches provides a comprehensive understanding of the chemical nature of this compound, from its basic purity to its complex three-dimensional structure.

Theoretical and Computational Studies on Quinolactacide

Quantum Chemical Calculations

Quantum chemical calculations allow for the detailed investigation of a molecule's electronic properties and the energetics of chemical reactions, offering a microscopic understanding of its behavior.

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. For quinolinone derivatives, the class of compounds to which Quinolactacide belongs, computational methods have been employed to understand their fundamental characteristics.

Semiempirical quantum calculations have been used to investigate the tautomeric equilibrium in related 3-acetyl-4-hydroxy-2-quinolinone (AHQ) scaffolds. nih.govrsc.org These studies can predict the most stable tautomeric form by comparing total energy values, which is crucial for understanding how the molecule will interact with its environment. nih.govrsc.org X-ray analysis of a related quinolinone derivative revealed a planar structure, a feature influenced by intramolecular hydrogen bonding and the delocalization of electronic charge across the ring system. nih.gov

A key aspect of electronic structure analysis is the study of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and distribution of these orbitals are critical for predicting a molecule's reactivity and its ability to participate in chemical reactions. For instance, in related heterocyclic compounds, Density Functional Theory (DFT) has been used to calculate HOMO and LUMO energies, providing insights into the molecule's electron-donating and accepting capabilities. mdpi.com Multiwfn analysis, another computational tool, has been applied to the frontier molecular orbitals of precursors in quinolone synthesis to understand reaction mechanisms. researchgate.net Although specific HOMO-LUMO energy values for this compound are not detailed in the available literature, these methods are standard for analyzing its electronic behavior.

Table 1: Computational Methods in Electronic Structure Analysis of Quinolone-Related Compounds

| Computational Method | Application | Reference |

| Semiempirical Quantum Calculations | Determination of stable tautomeric forms in AHQ derivatives. | nih.gov, rsc.org |

| Density Functional Theory (DFT) | Calculation of HOMO-LUMO energies to assess reactivity. | mdpi.com |

| Multiwfn Analysis | Frontier molecular orbital analysis to understand reaction pathways. | researchgate.net |

Energetic Landscape of Synthetic Reactions

Computational chemistry plays a vital role in mapping the energetic landscape of synthetic pathways, helping to predict reaction feasibility and understand mechanisms. Quantum-chemical calculations have been used to confirm the thermodynamic preference of key steps in the synthesis of ethynylpyrroles, which are important building blocks for alkaloids like this compound. researchgate.netmdpi.com

For example, DFT calculations at the B3LYP/6-311G(d,p) level have been used to analyze the reaction mechanism for the synthesis of quinoline (B57606) derivatives, determining that the theoretical model minimizes the relative energy barriers and activation energies for the reaction steps. rsc.org In the synthesis of this compound itself, a plausible mechanism for its formation involves a Lewis base-catalyzed tandem acyl transfer–cyclization. acs.org Computational studies on similar catalyzed reactions have elucidated complex mechanisms, including identifying the rate-limiting step and mapping proton transfer pathways. pku.edu.cn These theoretical investigations provide a detailed rationale for the observed products and reaction efficiencies. researchgate.netacs.orgpku.edu.cn

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein or enzyme.

Molecular docking studies have been instrumental in predicting how this compound and its analogues bind to target enzymes. These simulations place the ligand into the active site of a protein and calculate a binding affinity score, often expressed as a free energy of binding (ΔG). mdpi.com

Studies have explored the interaction of this compound with several enzymes. Docking analysis with α-glucosidase, an enzyme targeted for diabetes management, revealed that this compound and the related compound (±)-oxypenicinoline A can fit into the active site. researchgate.netresearchgate.net One in silico study reported a binding free energy of -6.5 kcal/mol for a derivative, noting that a hydroxyl group was crucial for stabilizing a hydrogen bond with the enzyme. researchgate.net Similarly, docking studies have been performed to explore the interactions between related quinolone derivatives and acetylcholinesterase (AChE), an enzyme relevant to both Alzheimer's disease and insecticide action. researchgate.netresearchgate.net These models help identify the key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process. klyuniv.ac.inresearchgate.net

By visualizing the predicted binding mode, docking studies offer mechanistic hypotheses for how a compound inhibits an enzyme. For this compound, its predicted binding to the active site of α-glucosidase suggests a competitive inhibition mechanism, where it prevents the natural substrate from binding. researchgate.netmdpi.com

The inhibition of acetylcholinesterase (AChE) is a primary mechanism of action for many insecticides. mdpi.com While direct docking results for this compound with insect AChE are not detailed, its known insecticidal activity makes this a probable target. mdpi.com Computational studies on other AChE inhibitors show that they typically interact with key residues in the enzyme's active site, blocking the hydrolysis of the neurotransmitter acetylcholine (B1216132). mdpi.com The insights gained from these in silico models provide a rational basis for the observed biological activities and can guide the design of more potent analogues.

In Silico Prediction of Bioactivity and Interaction Profiles

Computational methods are increasingly used to predict the biological activities of novel compounds, saving time and resources in the drug discovery process. Based on its structure and the results from computational and experimental screening, several bioactivities have been identified for this compound.

The compound has been shown to be an inhibitor of α-glucosidase, with IC50 values of 317.8 µM and 365.9 µM reported in different studies. researchgate.netmdpi.com This activity is more potent than that of the positive control, acarbose (B1664774), in some assays. researchgate.netresearchgate.netmdpi.com This suggests potential applications in the management of hyperglycemia. nih.gov

Furthermore, this compound exhibits potent insecticidal activity, showing 88% mortality against the green peach aphid (Myzus persicae) at a concentration of 250 ppm. nih.govrsc.orgacs.org The structural difference between this compound and related, but inactive, compounds suggests that specific chemical features, such as the non-methylated nitrogen in the piperidone ring, are crucial for its insecticidal properties. mdpi.com Given that AChE inhibition is a common insecticidal mechanism, this is a likely mode of action. mdpi.com

Table 2: Predicted and Confirmed Bioactivities of this compound

| Bioactivity | Target Enzyme (Predicted/Confirmed) | Finding | Reference |

| Antihyperglycemic | α-Glucosidase | Inhibits α-glucosidase with IC50 values of 317.8-365.9 μM. | researchgate.net, mdpi.com |

| Insecticidal | Acetylcholinesterase (AChE) (Predicted) | Causes 88% mortality against Myzus persicae at 250 ppm. | nih.gov, rsc.org, acs.org |

Computational Design of Novel this compound Analogues

As of the latest available research data, specific studies detailing the computational design of novel this compound analogues are not prevalent in publicly accessible scientific literature. While the synthesis of this compound and some of its naturally occurring analogues has been documented, dedicated research focusing on the in silico design, molecular modeling, and computational screening of new this compound derivatives appears to be a niche area with limited published findings.

Computational chemistry techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling, are powerful tools in modern drug discovery and materials science for designing novel molecules with desired properties. These methods are widely applied to various classes of compounds, including quinoline and quinolone derivatives. However, the application of these specific computational design strategies to the this compound scaffold has not been extensively reported.

Future research endeavors may explore the potential of this compound as a lead compound for the development of new therapeutic agents or other functional molecules. Such studies would likely involve:

Molecular Docking Simulations: To predict the binding affinity and interaction patterns of hypothetical this compound analogues with specific biological targets.

QSAR Modeling: To establish a mathematical relationship between the structural features of this compound derivatives and their biological activity, guiding the design of more potent compounds.

Pharmacophore-Based Virtual Screening: To identify novel this compound-like structures from large chemical databases that could exhibit similar biological activities.

The successful synthesis of the core this compound structure provides a foundational platform for the future creation and testing of computationally designed analogues. However, at present, there is a lack of comprehensive research dedicated to the computational design and theoretical evaluation of such novel this compound-based molecules.

Future Research Directions and Unexplored Avenues

Discovery of Novel Quinolactacide-Producing Microorganisms

The primary source of this compound identified to date is the terrestrial fungus Penicillium citrinum. nih.govnih.gov However, the vast and largely untapped biodiversity of microorganisms in unique environments suggests that other, potentially more prolific, producers of this compound or its analogs may exist. Future research should focus on systematic screening programs to isolate and identify new microbial sources.

Key Research Directions:

Exploration of Diverse Habitats: A concerted effort to screen microbial populations from underexplored environments, such as marine sediments, deep-sea vents, and unique terrestrial niches, could lead to the discovery of novel fungal or even bacterial strains that produce this compound. The isolation of other quinolactacins from marine-derived Penicillium species supports the potential of marine ecosystems as a source of novel producers. researchgate.netnih.gov

Advanced Screening Techniques: The implementation of high-throughput screening methods, coupled with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), would facilitate the rapid detection and quantification of this compound in a large number of microbial extracts. adarshcollege.in

Metagenomic Approaches: Bypassing the need for cultivation, metagenomic analysis of environmental DNA samples could reveal biosynthetic gene clusters similar to those responsible for this compound production in P. citrinum. This approach could identify potential producer organisms that are difficult to culture in laboratory settings.

Table 1: Potential Environments for Screening Novel this compound-Producing Microorganisms

| Environment | Rationale | Potential Microbial Diversity |

| Marine Sediments | High microbial diversity and unique secondary metabolite production due to competition and adaptation to extreme conditions. | Fungi, Bacteria (Actinomycetes) |

| Endophytic Fungi | Fungi living within plant tissues are known producers of a wide array of bioactive compounds, often with ecological roles in plant defense. | Ascomycota, Basidiomycota |

| Insect-Associated Fungi | Microorganisms associated with insects can produce compounds with insecticidal or insect-repellent properties as part of their symbiotic or pathogenic interactions. | Penicillium, Beauveria, Metarhizium |

| Extreme Environments (e.g., Polar Regions, Deserts) | Organisms adapted to extreme conditions often produce unique secondary metabolites to survive. A Penicillium citrinum strain from Arctic permafrost is a known producer of quinoline (B57606) alkaloids. rjsvd.com | Psychrophiles, Thermophiles, Halophiles |

Biotechnological Production and Optimization Strategies

To ensure a sustainable and economically viable supply of this compound for further research and potential commercialization, the development of efficient biotechnological production methods is crucial. Current reliance on isolation from wild-type fungal strains is often limited by low yields and complex purification processes.

Future research in this area should include:

Elucidation of the Biosynthetic Pathway: A fundamental step is to fully characterize the biosynthetic gene cluster and enzymatic steps involved in this compound synthesis in P. citrinum. This knowledge is essential for targeted genetic engineering strategies.

Metabolic Engineering: Once the biosynthetic pathway is understood, metabolic engineering techniques can be applied to enhance production. This could involve the overexpression of key biosynthetic genes, the knockout of competing pathways, and the optimization of precursor supply.

Fermentation Optimization: Systematic optimization of fermentation parameters such as medium composition, pH, temperature, and aeration is a critical step to maximize the yield of this compound from microbial cultures.

Heterologous Expression: The transfer and expression of the this compound biosynthetic gene cluster into a well-characterized and industrially relevant host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae, could lead to significantly higher yields and simplified downstream processing.

Chemoenzymatic Synthesis of Complex this compound Derivatives

The chemical synthesis of this compound has been achieved, providing a route to the molecule and its analogs. nih.gov However, the synthesis of complex derivatives can be challenging and may require multiple protection and deprotection steps. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach to generate novel and structurally diverse this compound derivatives.

Unexplored avenues in this domain include:

Enzymatic Modification of the this compound Scaffold: The use of enzymes such as hydrolases, oxidoreductases, and transferases to perform regioselective and stereoselective modifications on the this compound core structure could generate a library of new compounds that would be difficult to access through purely chemical means. nih.govmdpi.comsemanticscholar.org

Biocatalytic Key Step Synthesis: Enzymes could be employed to catalyze key steps in the total synthesis of this compound analogs, potentially leading to more efficient and environmentally friendly synthetic routes.

Combinatorial Biosynthesis: By combining genes from different biosynthetic pathways, it may be possible to create novel hybrid compounds that incorporate the this compound scaffold with other bioactive moieties.

Detailed Elucidation of this compound's Molecular Mechanisms in Biological Systems

While this compound is known to possess insecticidal activity, particularly against aphids, the precise molecular mechanism of this action remains to be elucidated. nih.govnih.gov A thorough understanding of its mode of action is critical for its safe and effective use and for the rational design of more potent analogs.

Future research should focus on:

Identification of Molecular Targets: Studies should be undertaken to identify the specific protein(s) or cellular pathway(s) in insects that are targeted by this compound. Potential targets for quinolone-type insecticides could include enzymes involved in critical metabolic pathways or neuronal receptors. Some cyclic ketoenols are known to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, which could be a potential target for this compound. nih.govnorthwestern.eduescholarship.orgnih.govresearchgate.netnih.govresearchgate.net

Biochemical and Physiological Assays: In vitro and in vivo studies are needed to characterize the effects of this compound on insect physiology, including neurophysiology, metabolism, and development.

Resistance Studies: Investigating the potential for insects to develop resistance to this compound and understanding the mechanisms of such resistance will be crucial for developing sustainable pest management strategies.

Exploration of New Theoretical Applications and Interactions

Beyond its established insecticidal activity, this compound may possess other biological activities that have yet to be explored. Computational and theoretical approaches can play a significant role in predicting new applications and understanding the molecular interactions of this compound.

Potential research directions include:

In Silico Target Prediction: Virtual screening of this compound against databases of protein structures could identify potential new biological targets, suggesting novel therapeutic or agrochemical applications. f1000research.comnih.govbiorxiv.orgnih.gov The reported α-glucosidase inhibitory activity of this compound provides a starting point for exploring its potential in other therapeutic areas.